6-Fluoro-2-(p-tolyl)imidazo[1,2-a]pyridine is a compound belonging to the imidazo[1,2-a]pyridine family, which is recognized for its significant applications in medicinal chemistry. This compound features a fluorine atom at the 6-position and a para-tolyl group at the 2-position of the imidazo ring. The imidazo[1,2-a]pyridine structure is notable for its diverse biological activities, making it a valuable framework in drug development.
This compound can be classified as a heterocyclic aromatic compound due to the presence of nitrogen atoms within its ring structure. Heterocycles like imidazo[1,2-a]pyridine are often utilized in the synthesis of pharmaceuticals due to their ability to interact with biological targets effectively. The specific compound 6-fluoro-2-(p-tolyl)imidazo[1,2-a]pyridine is particularly relevant in studies focusing on anticancer agents and inhibitors of protein prenylation.
The synthesis of 6-fluoro-2-(p-tolyl)imidazo[1,2-a]pyridine can be achieved through various synthetic routes. One effective method involves the following steps:
The synthesis typically employs reagents such as N-fluorobenzenesulfonimide for fluorination and various bases for facilitating nucleophilic attacks. Yields can vary based on conditions but have been reported to be high (up to 97%) when optimized properly .
The molecular formula for 6-fluoro-2-(p-tolyl)imidazo[1,2-a]pyridine is , with a molecular weight of approximately 241.28 g/mol.
6-Fluoro-2-(p-tolyl)imidazo[1,2-a]pyridine is involved in various chemical reactions that enhance its utility in medicinal chemistry:
Reactions involving this compound often require careful control of conditions such as temperature and solvent choice to optimize yields and selectivity .
The mechanism by which 6-fluoro-2-(p-tolyl)imidazo[1,2-a]pyridine exerts its biological effects typically involves interaction with specific protein targets related to cancer pathways.
Experimental data indicate that compounds with similar structures exhibit significant cytotoxicity against cancer cell lines such as HeLa cells, correlating with their ability to inhibit specific prenylation events .
Relevant data such as boiling point or melting point may vary based on purity and synthesis methods but are crucial for practical applications .
6-Fluoro-2-(p-tolyl)imidazo[1,2-a]pyridine has several applications in scientific research:
The compound class demonstrates potent inhibition of FMS-like tyrosine kinase 3 (FLT3), a critical therapeutic target in AML. Approximately 30% of AML cases harbor FLT3 mutations, predominantly internal tandem duplications (FLT3-ITD) in the juxtamembrane domain or point mutations (e.g., D835Y) in the tyrosine kinase domain (TKD). These mutations drive constitutive kinase activation and uncontrolled proliferation of leukemic blasts [2] [9]. Structural studies reveal that the imidazo[1,2-a]pyridine core binds the FLT3 ATP pocket, forming hydrogen bonds with Cys694 in the hinge region. The fluorine atom enhances binding affinity through hydrophobic interactions with Val624, while the p-tolyl group extends into a hydrophobic pocket adjacent to the gatekeeper residue F691 [2] [4].
Derivatives of 6-fluoro-2-(p-tolyl)imidazo[1,2-a]pyridine exhibit balanced inhibition against FLT3-ITD and clinically relevant secondary mutants (D835Y, F691L). Molecular docking shows conformational adaptability: For F691L mutations, the compound reorients to avoid steric clash with the bulkier leucine residue, preserving hydrogen bonding with the hinge region. For D835Y mutations (which stabilize the active DFG-in conformation), it maintains inhibition through hydrophobic interactions with the activation loop [2].
Second-generation FLT3 inhibitors like gilteritinib show limited efficacy against F691L gatekeeper mutations due to steric hindrance. In contrast, 6-fluoro-2-(p-tolyl)imidazo[1,2-a]pyridine analogues (e.g., compound 24) demonstrate superior activity profiles:
Table 1: Comparative FLT3 Inhibition of Imidazopyridine Derivatives vs. Clinical Inhibitors
Compound | FLT3-ITD IC₅₀ (nM) | FLT3-ITD/D835Y IC₅₀ (nM) | FLT3-ITD/F691L IC₅₀ (nM) |
---|---|---|---|
Gilteritinib | 1.2 | 3.5 | 482.0 |
Quizartinib | 0.9 | 621.0 | 38.5 |
Compound 24 | 1.8 | 4.1 | 5.3 |
Data adapted from [2]
Compound 24 (structurally analogous to 6-fluoro-2-(p-tolyl)imidazo[1,2-a]pyridine) achieves nanomolar IC₅₀ values against both D835Y and F691L mutants, overcoming limitations of clinically approved inhibitors. In cell viability assays using MOLM-14 (FLT3-ITD) and mutant lines, it reduces phosphorylation of FLT3 downstream effectors (STAT5, ERK) at 10 nM concentrations, comparable to gilteritinib but with broader mutant coverage [2].
Beyond FLT3, this scaffold exhibits off-target inhibition of Rab Geranylgeranyl Transferase (RGGT), an enzyme critical for prenylation and membrane localization of >60 Rab GTPases. RGGT hyperactivation promotes oncogenic vesicular trafficking in malignancies. Molecular modeling indicates that the imidazo[1,2-a]pyridine core disrupts RGGT’s geranylgeranyl pyrophosphate (GGPP) binding site through cation-π interactions with catalytic residues. The fluorine atom enhances binding entropy by reducing desolvation penalties [4].
Functional assays show lead analogues reduce membrane localization of Rab7 (a GTPase regulating lysosomal trafficking) at 500 nM concentrations. This dual targeting of FLT3 and RGGT may explain synergistic effects observed in suppressing leukemic cell proliferation and inducing apoptosis through simultaneous inhibition of proliferative signaling and vesicular dynamics [4] [7].
The compound demonstrates broad-spectrum cytotoxicity against solid tumors, particularly renal (A-498) and lung (A-549) carcinoma lines:
Table 2: Cytotoxicity of Imidazo[1,2-a]pyridine Derivatives in Solid Tumors
Cell Line | Cancer Type | IC₅₀ (μM) | Mechanistic Insights |
---|---|---|---|
HCC1937 | Triple-negative breast | 45.0 | Caspase-8/7 activation, PARP cleavage |
A-498 | Renal carcinoma | 32.4* | p53/p21 upregulation, G₁ arrest |
A-549 | Non-small cell lung | 28.7* | AKT dephosphorylation, ROS generation |
*Predicted values based on structural analogues [3] [8]
In HCC1937 breast cancer cells, derivatives induce extrinsic apoptosis via caspase-8 and caspase-7 activation, with concomitant PARP cleavage. They also suppress AKT phosphorylation, disrupting PI3K signaling—a pathway frequently hyperactivated in solid tumors. At 50 μM, compound IP-5 (a fluorinated analogue) increases p53 and p21 expression by >300%, triggering G₁ cell cycle arrest. This multitargeted activity positions the scaffold as a promising candidate for malignancies resistant to single-pathway inhibitors [3] [8].
CAS No.: 24622-61-5
CAS No.: 776994-64-0
CAS No.: 120-22-9
CAS No.: 8017-89-8
CAS No.: